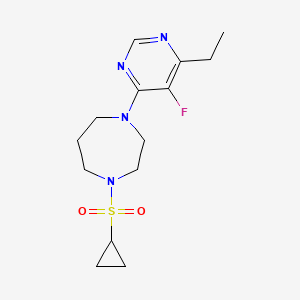![molecular formula C16H24N8 B12266661 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine](/img/structure/B12266661.png)
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine core. The process often includes:
Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as β-diketones or β-ketoesters with guanidine or amidines under acidic or basic conditions.
Introduction of the Dimethylamino Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a dimethylamino group, typically using dimethylamine and a suitable catalyst.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or the dimethylamino group.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace halogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring or dimethylamino group.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Applications De Recherche Scientifique
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The presence of the dimethylamino and piperazine groups enhances its binding affinity and specificity, allowing it to interact with various biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine Derivatives: Compounds like 4-amino-2-methylpyrimidine and 2,4-diaminopyrimidine share structural similarities with the pyrimidine core.
Piperazine Derivatives: Compounds such as 1-(2-pyrimidyl)piperazine and 1-(4-methylpiperazin-1-yl)pyrimidine have similar piperazine rings.
Uniqueness
2-{4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl}-N-ethylpyrimidin-4-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H24N8 |
|---|---|
Poids moléculaire |
328.42 g/mol |
Nom IUPAC |
2-[4-[6-(dimethylamino)pyrimidin-4-yl]piperazin-1-yl]-N-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C16H24N8/c1-4-17-13-5-6-18-16(21-13)24-9-7-23(8-10-24)15-11-14(22(2)3)19-12-20-15/h5-6,11-12H,4,7-10H2,1-3H3,(H,17,18,21) |
Clé InChI |
QFAPQAJAAHMDBE-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine](/img/structure/B12266587.png)
![4-Methyl-6-{4-[2-(propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12266596.png)
![4-chloro-1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12266603.png)

![N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12266608.png)
![4-{1-[(2-Methylphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B12266613.png)
![1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B12266621.png)
![4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12266629.png)
![1-(2,3-Dimethylphenyl)-4-[(oxan-3-yl)methyl]piperazine](/img/structure/B12266632.png)
![4-({4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B12266640.png)
![2-(methylsulfanyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}pyridine-3-carboxamide](/img/structure/B12266645.png)
![6-Bromo-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B12266647.png)
![3-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12266659.png)
![4-bromo-1-[(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12266669.png)
